3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyridopyrimidine core, and various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions The process begins with the preparation of the thiazolidine ring, followed by the formation of the pyridopyrimidine core
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino and thiazolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.
Scientific Research Applications
3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
Compared to similar compounds, 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of functional groups and structural features
Biological Activity
The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound integrates a thiazolidine ring and a pyrimidinone structure, which are recognized for their medicinal properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Structural Overview
This compound features several important structural elements:
Structural Element | Description |
---|---|
Thiazolidine Ring | Known for insulin sensitization and anti-inflammatory properties. |
Pyrimidine Ring | Commonly associated with anticancer activities. |
Propylamino Group | Potentially enhances pharmacological effects through amino interactions. |
Biological Activity
The biological activity of the compound can be categorized into several key areas:
1. Anticancer Activity
Research suggests that compounds containing pyrimidine rings often exhibit anticancer properties. The structural similarity to known anticancer agents like 5-Fluorouracil indicates potential efficacy in inhibiting tumor growth.
2. Anti-inflammatory Effects
The thiazolidine component may contribute to anti-inflammatory effects, similar to other thiazolidinediones used in diabetes management. This property could be beneficial in treating chronic inflammatory conditions.
3. Antimicrobial Properties
Preliminary studies indicate that derivatives of thiazolidines possess antimicrobial activity against various pathogens. The presence of the thiazolidinone structure may enhance this activity, warranting further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Anticancer Studies : A study on thiazolidinediones demonstrated their ability to induce apoptosis in cancer cells, suggesting that our compound may exhibit similar mechanisms.
- Anti-inflammatory Research : Thiazolidine derivatives have shown promise in reducing inflammatory markers in vitro, indicating potential therapeutic use in inflammatory diseases.
- Antimicrobial Testing : Research on related thiazolidinedione compounds revealed significant antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting that our compound could also be effective against such pathogens.
Molecular Docking Studies
Molecular docking studies can provide insights into how this compound interacts with biological targets. Preliminary docking simulations suggest that the compound may bind effectively to enzymes involved in inflammation and cancer pathways, potentially inhibiting their activity.
Properties
Molecular Formula |
C19H22N4O2S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N4O2S2/c1-4-9-20-16-13(17(24)22-10-7-6-8-15(22)21-16)11-14-18(25)23(12(3)5-2)19(26)27-14/h6-8,10-12,20H,4-5,9H2,1-3H3/b14-11- |
InChI Key |
RJZLKVMBWRZONA-KAMYIIQDSA-N |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C(C)CC |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C(C)CC |
Origin of Product |
United States |
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